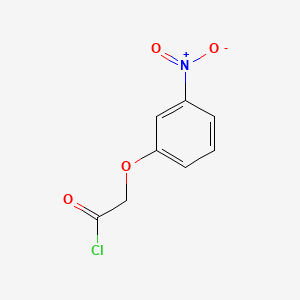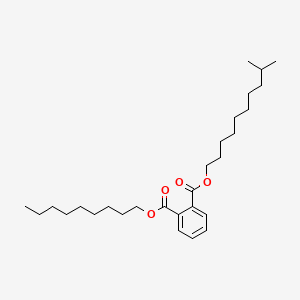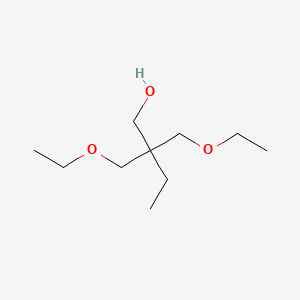
2,2-Bis(ethoxymethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(ethoxymethyl)butan-1-ol is an organic compound with the molecular formula C10H22O3 It is a type of alcohol, characterized by the presence of two ethoxymethyl groups attached to the second carbon of a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethoxymethyl)butan-1-ol typically involves the reaction of butan-1-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(ethoxymethyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Bis(ethoxymethyl)butanal or 2,2-Bis(ethoxymethyl)butanoic acid.
Reduction: Formation of 2,2-Bis(ethoxymethyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(ethoxymethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Bis(ethoxymethyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and release at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(methoxymethyl)butan-1-ol: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
2,2-Bis(ethoxymethyl)pentan-1-ol: Similar structure but with a pentanol backbone instead of butanol.
2,2-Bis(ethoxymethyl)propan-1-ol: Similar structure but with a propanol backbone instead of butanol.
Uniqueness
2,2-Bis(ethoxymethyl)butan-1-ol is unique due to the presence of two ethoxymethyl groups, which impart specific chemical properties such as increased solubility in organic solvents and potential for forming stable complexes with other molecules. These properties make it a valuable compound in various applications, particularly in the fields of organic synthesis and drug delivery.
Eigenschaften
CAS-Nummer |
93859-36-0 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2,2-bis(ethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
OJJGNIICITWWPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(COCC)COCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
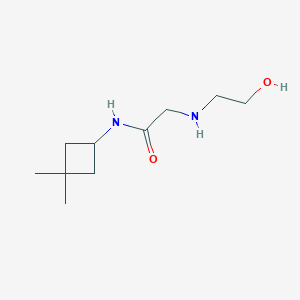
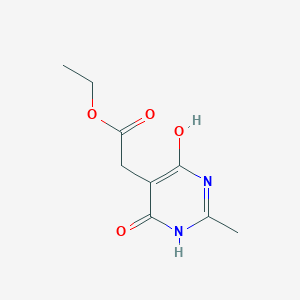
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)
